molecular formula C18H20ClFN2O3S B4587414 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-propylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-propylglycinamide

Cat. No.: B4587414
M. Wt: 398.9 g/mol
InChI Key: JWDFVIGMEBHTHK-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-propylglycinamide is a useful research compound. Its molecular formula is C18H20ClFN2O3S and its molecular weight is 398.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.0867195 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fuel Cell Applications

    • Sulfonated poly(arylene ether sulfone)s block copolymers, which include fluorenyl groups synthesized using bis(4-fluorophenyl)sulfone (FPS), demonstrate properties useful for fuel-cell applications. They exhibit high proton conductivity, beneficial for fuel-cell membranes, and possess mechanical properties superior to random copolymers, making them promising candidates for this application (Bae, Miyatake, & Watanabe, 2009).
  • Cancer Research

    • Halogenated sulfonamides, including compounds with fluoro and chloro groups, have been studied for their inhibitory effects on tumor-associated carbonic anhydrase IX. These compounds, which potentially include structures similar to N2-[(4-chlorophenyl)sulfonyl]-N2-(4-fluorobenzyl)-N1-propylglycinamide, show promise in designing selective inhibitors for antitumor applications (Ilies et al., 2003).
  • Polymer Research

    • Research in polymer science has explored the use of chlorophenyl and fluorobenzyl groups in the synthesis of multiblock copolymers. These include sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) for proton exchange membranes, indicating potential applications in areas like membrane technology and energy storage (Ghassemi, Ndip, & Mcgrath, 2004).
  • Antiviral Research

    • Sulfonamide derivatives, synthesized using chlorosulfonic acid-modified polyethylene glycol, have shown significant antiviral activity. This suggests potential applications in the development of new antiviral agents, which could be relevant to the derivatives of N2-[(4-chlorophenyl)sulfonyl]-N2-(4-fluorobenzyl)-N1-propylglycinamide (Naidu et al., 2012).
  • Quantum Mechanical Studies

    • Studies on organic compounds with aromatic halogen-substituted sulfonamidobenzoxazole structures, which bear similarities to N2-[(4-chlorophenyl)sulfonyl]-N2-(4-fluorobenzyl)-N1-propylglycinamide, have explored their light harvesting properties. These compounds are potential candidates for developing novel inhibitors of the Topoisomerase II enzyme and for applications in dye-sensitized solar cells (Mary et al., 2019).

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3S/c1-2-11-21-18(23)13-22(12-14-3-7-16(20)8-4-14)26(24,25)17-9-5-15(19)6-10-17/h3-10H,2,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDFVIGMEBHTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(CC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-propylglycinamide
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